4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide is a synthetic organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a chloro-substituted benzamide structure with a hydroxyphenyl group, which contributes to its reactivity and biological activity.
4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide is classified as an aromatic amide. It falls into the category of substituted benzamides, which are widely studied for their pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide typically involves several key steps:
The molecular structure of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide can be represented as follows:
Oc1ccc(CC(=O)N(C)c2ccc(Cl)cc2)cc1
InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For instance:
4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide can participate in several chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and reaction time to ensure high yields and selectivity.
The mechanism of action for 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide is primarily linked to its interaction with biological targets:
Further studies are necessary to elucidate the exact molecular pathways involved in its action .
Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and decomposition temperatures .
4-chloro-N-(4-hydroxyphenyl)-N-methylbenzamide has several applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1